molecular formula C18H15N5OS2 B2824971 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1448069-56-4

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2824971
CAS No.: 1448069-56-4
M. Wt: 381.47
InChI Key: SDEYRNAWYVCACU-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide is a hybrid heterocyclic compound featuring dual thiazole moieties connected via an ethyl linker. The first thiazole ring is substituted with a phenyl group at position 2 and a carboxamide at position 4, while the second thiazole is linked to a pyrazole ring at position 2.

Properties

IUPAC Name

2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c24-16(15-12-25-17(22-15)13-5-2-1-3-6-13)19-9-7-14-11-26-18(21-14)23-10-4-8-20-23/h1-6,8,10-12H,7,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYRNAWYVCACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Thiazole rings : These are often associated with antimicrobial and antifungal activities.
  • Carboxamide functional group : This contributes to the compound's solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that this compound may also possess similar effects.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways, leading to cell cycle arrest and subsequent cell death. The mechanism likely involves the inhibition of key enzymes involved in cancer cell proliferation.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or demethylases, which are crucial for cancer cell survival.
  • DNA Interaction : It might bind to DNA or RNA, disrupting normal cellular functions and leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in tumor cells.

Study 1: Antimicrobial Efficacy

A study published in Drug Target Insights evaluated the antimicrobial activity of thiazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a recent investigation, the compound was tested against various cancer cell lines, including breast and lung cancer. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemResultReference
AntimicrobialGram-positive bacteriaSignificant inhibitionDrug Target Insights
AnticancerBreast cancer cell lineIC50 = 15 µMJournal of Cancer Research
Apoptosis InductionLung cancer cell lineIncreased apoptosisCancer Letters

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties. Several studies have synthesized thiazole derivatives and assessed their cytotoxic effects against various cancer cell lines.

Case Study:
A study conducted by Evren et al. (2019) investigated the anticancer activity of novel thiazole-integrated compounds. Among these, derivatives containing the thiazole moiety showed selective cytotoxicity against A549 human lung adenocarcinoma cells, with IC50 values demonstrating potent activity (23.30 ± 0.35 mM) compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (mM)Reference
Compound 19A54923.30 ± 0.35
Compound 22HT292.01
Thiazole-Pyridine HybridMCF-75.71

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activities. The unique structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide contributes to its efficacy against various pathogens.

Case Study:
Research has indicated that compounds with thiazole rings demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, a derivative from the same family was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives is another area of interest. Compounds similar to this compound have been synthesized and evaluated for their ability to prevent seizures.

Case Study:
In a study focusing on thiazole-integrated pyrrolidin derivatives, one compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in preventing seizures induced by pentylenetetrazole (PTZ), indicating strong anticonvulsant properties .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific functional groups significantly influences biological activity.

Key Insights:

  • The incorporation of pyrazole and thiazole moieties enhances anticancer activity.
  • Substituents on the phenyl ring can modulate potency and selectivity against different cancer cell lines.

Table 2: Structural Variations and Biological Activities

Structural FeatureEffect on ActivityReference
Pyrazole GroupEnhanced potency
Phenyl SubstituentsModulates selectivity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its dual thiazole-pyrazole architecture. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Thiazole-ethyl-pyrazole-thiazole Phenyl (C6H5), 1H-pyrazol-1-yl Inferred kinase/antimicrobial
Example 51 (Patent EP) Pyrrolidine carboxamide 4-Methylthiazol-5-yl, benzyl Undisclosed (patent example)
N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N’-phenylthiourea Thiazole-pyrazole Phenylthiourea Antimicrobial, kinase inhibition
Compound 41 (Synthesis Study) Thiazole-pyrazole Methyl, phenylacetamide Undisclosed (synthetic focus)

Key Differences and Implications

Substitution Patterns: The target compound’s 1H-pyrazol-1-yl group (vs. The ethyl linker between thiazole rings provides conformational flexibility absent in rigid analogs like benzyl-linked pyrrolidine derivatives (), which may affect pharmacokinetics .

Dual thiazole motifs may synergize π-π interactions in target binding, a feature absent in single-thiazole derivatives like those in .

Q & A

Q. Validation :

  • Intermediate purity : Monitor reactions via TLC and confirm purity (>95%) using HPLC .
  • Structural confirmation : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to verify molecular connectivity and rule out regioisomers .

Advanced Structural Analysis

Q2: How can researchers resolve ambiguities in the regiochemistry of the pyrazole-thiazole linkage during structural characterization? A:

  • NOE NMR experiments : Compare predicted vs. observed nuclear Overhauser effects to distinguish between N1- and N2-substituted pyrazole isomers .
  • X-ray crystallography : If crystallizable, single-crystal analysis provides definitive bond-length and angle data (e.g., pyrazole N–C distances ≈1.34 Å vs. thiazole C–S ≈1.71 Å) .
  • DFT calculations : Compare computed 13C^{13} \text{C} chemical shifts with experimental NMR data to validate regiochemistry .

Solubility and Formulation Challenges

Q3: What strategies improve aqueous solubility for in vitro assays without compromising bioactivity? A:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Prodrug derivatization : Introduce phosphate or PEG groups at the carboxamide nitrogen to enhance hydrophilicity .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release in cellular assays .

Structure-Activity Relationship (SAR) Optimization

Q4: How can SAR studies be designed to identify critical functional groups for kinase inhibition? A:

  • Scaffold diversification : Synthesize analogs with modifications to the pyrazole ring (e.g., methyl vs. trifluoromethyl substituents) and thiazole-phenyl group (e.g., halogenation at para/meta positions) .
  • Enzymatic assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays to quantify IC50_{50} values .
  • Computational docking : Map binding interactions (e.g., hydrogen bonds between carboxamide and kinase ATP-binding pocket) using AutoDock Vina .

Mechanistic Studies and Target Engagement

Q5: What experimental approaches confirm target engagement in cellular models? A:

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target kinases in lysates treated with the compound .
  • Western blotting : Assess downstream phosphorylation (e.g., ERK/MAPK for kinase inhibitors) after compound exposure .
  • CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cell lines to validate specificity .

Stability and Degradation Pathways

Q6: How do researchers assess hydrolytic stability of the carboxamide group under physiological conditions? A:

  • Forced degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS. Carboxamide hydrolysis typically produces carboxylic acid and amine byproducts .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf-life at 25°C based on degradation rates at elevated temperatures (40–60°C) .

Data Contradictions in Bioactivity Profiles

Q7: How should discrepancies between in vitro potency and in vivo efficacy be addressed? A:

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Poor in vivo activity may stem from rapid clearance or metabolic inactivation (e.g., CYP3A4-mediated oxidation) .
  • Metabolite identification : Use high-resolution mass spectrometry to detect phase I/II metabolites and synthesize stable analogs resistant to major metabolic pathways .

Computational Modeling for Lead Optimization

Q8: Which in silico tools predict off-target effects or toxicity early in development? A:

  • SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • ProTox-II : Estimates hepatotoxicity and mutagenicity based on structural alerts (e.g., thiazole-related reactivity) .
  • Molecular dynamics (MD) simulations : Identify potential allosteric binding sites or conformational changes in target proteins .

Analytical Method Validation

Q9: What parameters are critical for validating HPLC methods for purity analysis? A:

  • Column selection : Use C18 columns with 3.5 µm particles for optimal resolution of polar intermediates .
  • Validation criteria :
    • Linearity : R2>0.99R^2 > 0.99 over 50–150% of target concentration.
    • Accuracy : 98–102% recovery in spiked samples.
    • Precision : RSD <2% for intra-day and inter-day replicates .

Scaling-Up Synthesis for Preclinical Studies

Q10: What challenges arise during scale-up from milligram to gram quantities, and how are they mitigated? A:

  • Exothermic reactions : Use jacketed reactors with controlled cooling for CuAAC or amide couplings to prevent runaway exotherms .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or countercurrent distribution for high-throughput purification .

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